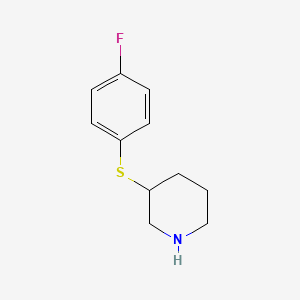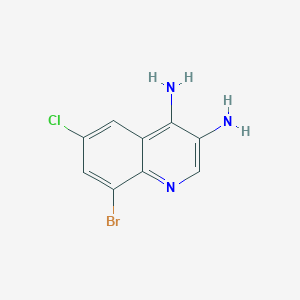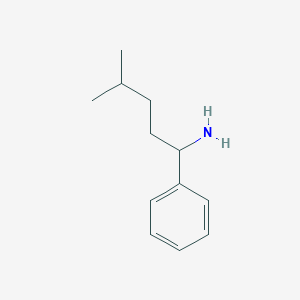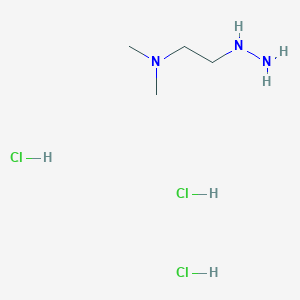
5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by the presence of three fluorine atoms attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of an indene precursor. One common method includes the reaction of 5,6,7-trifluoroindene with ammonia under controlled conditions to introduce the amine group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups such as hydroxyl or alkyl groups.
Scientific Research Applications
5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine
- 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
- 5,6,7-Trifluoroindene
Uniqueness
5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds with fewer fluorine atoms, it exhibits enhanced stability and selectivity in various applications.
Properties
Molecular Formula |
C9H8F3N |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H8F3N/c10-5-3-4-1-2-6(13)7(4)9(12)8(5)11/h3,6H,1-2,13H2 |
InChI Key |
AGLRNHNWBVPFHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C1N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


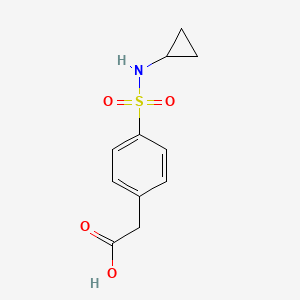

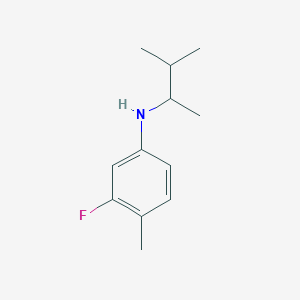
![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)

![3-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13251973.png)
![(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13251974.png)
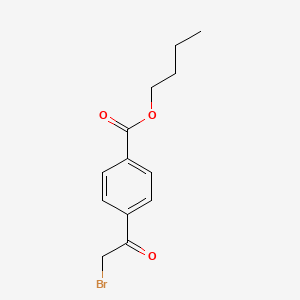
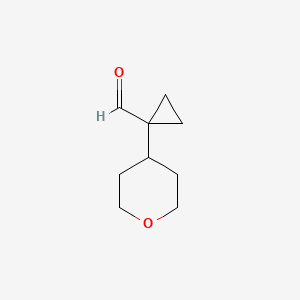
![tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate](/img/structure/B13251994.png)
